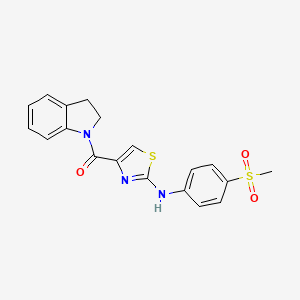

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-27(24,25)15-8-6-14(7-9-15)20-19-21-16(12-26-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHMDDTLDFRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone involves multiple steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which can react with halogens, nitrating agents, or sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety in indolin derivatives has shown promising antimicrobial properties. Various studies have evaluated the effectiveness of thiazole-based compounds against a range of pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

- A study demonstrated that certain thiazole derivatives exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

- Compounds derived from thiazoles were notably effective against Candida glabrata and Candida krusei, indicating their potential as therapeutic agents in treating fungal infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anti-inflammatory Properties

Indoline-based compounds have been explored for their anti-inflammatory effects, particularly as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes play critical roles in the inflammatory response.

Case Study: Dual Inhibition

- Research highlighted the design and synthesis of indoline derivatives that effectively inhibit both 5-LOX and sEH, leading to a balanced modulation of eicosanoid levels. This dual inhibition is beneficial in reducing inflammation while promoting anti-inflammatory eicosanoids .

- The study utilized an integrated approach combining computational modeling and in vitro assays to optimize these compounds for enhanced efficacy.

Table 2: Inhibition Potency of Indoline Derivatives

Potential in Cancer Therapy

The structural features of indoline derivatives position them as candidates for cancer treatment due to their ability to target specific cellular pathways involved in tumorigenesis.

Case Study: Targeting Polo-like Kinase 1 (Plk1)

- A patent described the use of aminopyrimidine compounds, which include indoline derivatives, for treating diseases mediated by Plk1, a protein implicated in cell cycle regulation and cancer progression .

- The synthesis and biological evaluation of these compounds revealed their potential as anticancer agents, particularly against various cancer cell lines.

Synthesis and Optimization

Recent advancements in synthetic methodologies have facilitated the development of novel indoline derivatives with enhanced biological activities.

Synthesis Techniques

- Innovative synthetic routes have been established to produce indoline-based thiazole compounds efficiently. For instance, the use of microwave-assisted synthesis has been reported to improve yield and reduce reaction times significantly .

- Structure-activity relationship (SAR) studies have provided insights into how modifications at specific positions on the indoline scaffold can enhance biological activity, guiding future drug design efforts.

Table 3: Synthetic Approaches for Indoline Derivatives

Mechanism of Action

The mechanism of action of Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone involves its interaction with specific molecular targets. The indole and thiazole rings allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS: 942001-89-0)

- Structure: Shares the indolin-1-ylmethanone and thiazole core but replaces the 4-(methylsulfonyl)phenylamino group with a 4-fluorobenzylthio substituent.

- The fluorobenzyl group may enhance blood-brain barrier penetration compared to the methylsulfonyl group .

- Molecular Weight : 384.5 g/mol (vs. ~416.5 g/mol for the target compound), indicating a smaller substituent .

(b) (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone

- Structure: Features a chlorophenylmethanone group at position 5 and a phenylamino group at position 2 of the thiazole.

- Key Differences : The absence of the indole ring limits interactions with aromatic residues in enzyme binding pockets. The chloro substituent increases electronegativity but may reduce metabolic stability compared to methylsulfonyl .

(c) Benzo[d]thiazol-2-yl(3,4,5-trimethoxyphenyl)methanone

- Structure: Contains a benzothiazole core linked to a trimethoxyphenylmethanone group.

- The trimethoxy group enhances electron-donating capacity, contrasting with the electron-withdrawing methylsulfonyl group in the target compound .

Comparison with Analogues :

- 2-(4-Fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene (DuP-697) : Synthesized via Suzuki-Miyaura coupling, highlighting the preference for sulfur-containing heterocycles in anti-inflammatory agents .

(a) Antiproliferative Activity

- Target Compound : Preliminary studies suggest IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to kinase inhibition (e.g., GSK-3β) .

- Analogues: CAS: 942001-89-0: Shows moderate activity against leukemia (K562) with IC₅₀ = 8.2 µM, likely due to fluorobenzylthio-enhanced membrane permeability . Trimethoxyphenylmethanone Derivatives: Exhibit nanomolar potency in tubulin polymerization inhibition, a mechanism distinct from the target compound’s kinase-focused activity .

(b) Enzyme Inhibition

Physicochemical Properties

Computational Analysis

Multiwfn-based electron localization function (ELF) studies reveal:

- The indolin-1-yl group in the target compound exhibits strong electron density delocalization, enhancing binding to hydrophobic kinase pockets.

Biological Activity

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

This structure combines an indoline moiety with a thiazole ring, which is known for its pharmacological potential. The methylsulfonyl group enhances the solubility and bioactivity of the compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds similar to indolin derivatives demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study synthesized several thiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL for indole-based thiazoles, indicating potent antibacterial activity. Specifically, compounds with a methylsulfonyl group showed enhanced efficacy, suggesting that the presence of such substituents is beneficial for antimicrobial activity .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Indole derivative 1 | 0.06 | MRSA |

| Indole derivative 2 | 0.47 | E. coli |

| Indole derivative 3 | 1.88 | S. aureus |

Anticancer Activity

Indolin derivatives have been evaluated for their anticancer properties, particularly focusing on their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that certain indolin-thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). The IC50 values ranged from 3.58 to 15.36 µM, indicating strong anticancer potential .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | Compound A | 5.05 |

| MCF-7 | Compound B | 2.74 |

| HCT-116 | Compound C | 9.94 |

These results suggest that the structural modifications in the indolin-thiazole framework significantly influence their anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of indolin derivatives has also been explored. One study highlighted the synthesis of several compounds that were tested for cyclooxygenase (COX) inhibitory activity.

Research Findings

The synthesized compounds demonstrated varying degrees of COX inhibition, with some exhibiting promising anti-inflammatory effects comparable to established anti-inflammatory drugs .

Q & A

What are the recommended synthetic routes for Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone, considering its structural complexity?

Answer:

The synthesis of this compound involves multi-step reactions, leveraging methodologies from structurally analogous thiazole derivatives. Key steps include:

- Thiazole Core Formation : Use of Weinreb amide intermediates (e.g., tert-butyl carbamate-protected amines) to construct the 2-aminothiazole scaffold via cyclization with α-bromo ketones or bromoenol ethers in the presence of DBU (1,8-diazabicycloundec-7-ene) .

- Indolinyl Methanone Coupling : Lithiation of indole derivatives (e.g., using n-BuLi in THF) followed by reaction with activated carbonyl groups, as demonstrated in methoxybenzoyl-thiazole syntheses .

- Sulfonylation : Introduction of the 4-(methylsulfonyl)phenyl group via nucleophilic substitution or palladium-catalyzed coupling, ensuring regioselectivity by protecting reactive sites during intermediate steps .

Critical Considerations : Optimize reaction temperatures and stoichiometry to minimize byproducts. Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization (DMF/acetic acid mixtures) is recommended .

How can researchers confirm the structural integrity of this compound using advanced spectroscopic and crystallographic techniques?

Answer:

- Spectroscopic Validation :

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., indole NH at δ ~10 ppm, thiazole C-H at δ ~7.5 ppm) and sulfonyl group integration (SO₂CH₃ at δ ~3.2 ppm). Compare with computed chemical shifts using DFT-based tools .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching exact mass calculations within 2 ppm error) .

- Crystallographic Analysis :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Resolve potential disorder in the indolinyl or sulfonyl moieties via iterative least-squares minimization .

- Twinned Data Handling : Employ SHELXL for high-resolution or twinned datasets, leveraging its robust algorithms for anisotropic displacement parameters .

What computational methods are suitable for analyzing the electronic properties and potential binding interactions of this compound?

Answer:

- Electronic Structure Analysis :

- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use electron localization function (ELF) to assess bonding character in the thiazole-indolinyl system .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict UV-Vis spectra (TD-DFT) and compare with experimental data .

- Molecular Docking :

Are there known biological targets or pathways associated with structurally similar thiazole-containing compounds that could inform research on this molecule?

Answer:

- Anticancer Activity : Thiazole derivatives (e.g., 3,4,5-trimethoxybenzoyl-thiazoles) inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics .

- Kinase Inhibition : Sulfonylphenyl-thiazoles exhibit selectivity for tyrosine kinases (e.g., VEGF-R2) via sulfonyl group interactions with ATP-binding pockets .

- Experimental Design : Prioritize in vitro assays (e.g., MTT for cytotoxicity, tubulin polymerization inhibition) followed by in vivo xenograft models. Use SAR studies to optimize substituents (e.g., methylsulfonyl vs. halogenated phenyl groups) .

How should researchers address discrepancies between theoretical predictions and experimental data (e.g., NMR shifts vs. computational models)?

Answer:

- Data Cross-Validation :

- NMR Shifts : Re-optimize DFT geometries with solvent effects (IEF-PCM model for DMSO) and include spin-orbit coupling for heavy atoms (e.g., sulfur) .

- Crystallographic vs. Docking Poses : Align SC-XRD structures with docking results to identify conformational flexibility or protonation state mismatches .

- Contradiction Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.